molecular formula C16H15N3S B2808399 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 346638-17-3

5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2808399
CAS No.: 346638-17-3
M. Wt: 281.38
InChI Key: HFBXNETXIDVGPZ-UHFFFAOYSA-N
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Description

5-(Diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring

Mechanism of Action

Mode of Action

It is known that 1h-1,2,4-triazole-3-thiol, a related compound, exhibits tautomerism in solution . This could suggest that 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol may also exhibit similar behavior, potentially influencing its interactions with its targets.

Biochemical Pathways

Related compounds such as 1h-1,2,4-triazole-3-thiol have been shown to form novel luminescent polymers with cadmium (ii) salts , suggesting potential interactions with metal ions.

Action Environment

A related compound, 4-methyl-4h-1,2,4-triazole-3-thiol, has been studied as a corrosion inhibitor for copper in a 35% NaCl solution , suggesting that environmental factors such as salinity could potentially influence the action of triazole compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of diphenylmethane derivatives with triazole precursors under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid such as aluminum chloride . The resulting diphenylmethane is then further reacted with triazole derivatives to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for safer and more efficient chemical transformations by providing rapid heat transfer and efficient mixing .

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

5-(Diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: A simpler compound with similar structural features.

    Imidazole Derivatives: Compounds with a similar heterocyclic ring structure.

    Thiazole Derivatives: Compounds with a sulfur-containing ring similar to the triazole ring.

Uniqueness

5-(Diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with a diphenylmethyl group, which imparts specific chemical and biological properties not found in simpler or structurally different compounds .

This detailed article provides a comprehensive overview of 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-benzhydryl-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-19-15(17-18-16(19)20)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBXNETXIDVGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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